Betulonic acid
Overview
Description
Betulonic acid, also known as 3-oxolup-20(29)-en-28-oic acid, is a lupane-type pentacyclic triterpenoid. It is a naturally occurring compound found in various plants, particularly in the bark of birch trees. This compound is a derivative of betulin and betulinic acid, and it exhibits a wide range of biological activities, including antiviral, antitumor, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Betulonic acid, a pentacyclic triterpenoid, has been found to interact with several targets. The primary targets include SRC, MAPK1, PIK3R1, HSP90AA1, GRB2, PTPN11, ESR1, MAPK8, MAPK14, and EGFR . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and inflammation .
Mode of Action
This compound interacts with its targets, leading to various changes in cellular processes. For instance, it has been linked to the induction of the intrinsic pathway of apoptosis . This process occurs with the sparing of non-cancer cells, making this compound a promising experimental anti-cancer drug . Additionally, this compound has been found to inhibit the migration and invasion of gastric cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It exerts anti-aging effects by participating in the PI3K–Akt signaling pathway, MAPK signaling pathway, Ras signaling pathway, estrogen receptor signaling pathway, FoxO signaling pathway , etc . Among these, the SITR1–p53 pathway is particularly noteworthy, as this compound’s mechanism of action may be related to the regulation of this pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound is a hydrophobic compound, which can affect its bioavailability
Result of Action
The action of this compound results in various molecular and cellular effects. It has been shown to increase cell proliferation, inhibit cellular senescence, decrease the expression of TGF-β and IL-6, and significantly down-regulate the expression of p53 and p21 . These effects contribute to its anti-cancer, anti-inflammatory, and anti-aging properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound is a secondary metabolite produced naturally in plants as a result of interactions with the environment . Furthermore, the efficacy and stability of this compound can be affected by factors such as the method of extraction and purification .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betulonic acid is commonly synthesized from betulin, which is extracted from the bark of Betula pendula. The synthesis involves the oxidation of betulin using various reagents and conditions. One common method is the oxidation of betulin with Jones reagent (chromium trioxide in sulfuric acid) to yield this compound . Another method involves a two-step oxidation process using Swern oxidation followed by oxidation with potassium permanganate in a 1,4-dioxane-water mixture .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of betulin from birch bark, followed by its chemical oxidation. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact. Recent advances in biotechnological synthesis have also explored the use of engineered yeasts to produce this compound from betulin with high conversion efficiency .
Chemical Reactions Analysis
Types of Reactions: Betulonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to produce various derivatives.
Reduction: this compound can be reduced to betulinic acid using sodium borohydride in the presence of alcohols.
Substitution: this compound can undergo substitution reactions to form esters and amides.
Major Products: The major products formed from these reactions include betulinic acid, this compound esters, and various other derivatives with potential biological activities .
Scientific Research Applications
Chemistry: Betulonic acid serves as a valuable intermediate for the synthesis of various bioactive compounds. Its unique structure allows for the functionalization and derivatization to produce new compounds with enhanced biological activities .
Biology: In biological research, this compound is used to study its effects on cellular processes, including apoptosis and cell cycle regulation. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in various cancer cell lines .
Medicine: this compound and its derivatives have been investigated for their potential as anticancer agents. They exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Additionally, this compound has shown antiviral activity against several viruses, including HIV .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as drug delivery systems and bioimaging agents .
Comparison with Similar Compounds
Betulonic acid is structurally similar to other lupane-type triterpenoids, such as betulin and betulinic acid. it exhibits unique properties that distinguish it from these compounds:
Betulin: Betulin is the precursor of this compound and betulinic acid. It is less biologically active compared to its oxidized derivatives. Betulin primarily serves as a starting material for the synthesis of this compound and betulinic acid .
Betulinic Acid: Betulinic acid is another derivative of betulin and is closely related to this compound. Both compounds exhibit similar biological activities, but betulinic acid has been more extensively studied for its anticancer and antiviral properties .
23-Hydroxybetulinic Acid: This compound is another natural analogue of betulinic acid. It shares similar biological activities but differs in its hydroxylation pattern, which can influence its pharmacological properties .
Properties
IUPAC Name |
5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJTWDNVZKIDAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963280 | |
Record name | 3-Oxolup-20(29)-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4481-62-3 | |
Record name | NSC152534 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxolup-20(29)-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known molecular targets of Betulonic acid in cancer cells?
A1: this compound has been shown to interact with various cellular targets and signaling pathways involved in cancer cell growth and survival. Studies suggest that this compound can:
- Induce apoptosis: this compound promotes apoptosis in tumor cells, potentially by upregulating the activity of the tumor suppressor protein p53 and inhibiting the expression of PI3K and AKT, key proteins in cell survival pathways. [, ]
- Modulate cell cycle progression: this compound can arrest cancer cells in the S and G2 phases of the cell cycle, hindering their proliferation. []
- Disrupt mitochondrial function: this compound derivatives conjugated with triphenylphosphonium groups demonstrate enhanced cytotoxicity, possibly by accumulating in mitochondria, disrupting the transmembrane potential, and increasing superoxide radical levels. []
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound demonstrates anti-inflammatory activity by:
- Inhibiting TLR4, MAPK, and JAK/STAT signaling pathways: These pathways are crucial in inflammation, and their suppression by this compound reduces the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. []
Q3: What is the role of this compound in combating viral infections, specifically coronaviruses?
A3: Research suggests that this compound derivatives can:
- Inhibit nsp15 endoribonuclease activity: this compound derivatives, particularly those with 1,2,3-triazolo fusion, exhibit potent antiviral activity against human coronavirus 229E by targeting the viral nsp15 protein, a key enzyme for viral replication and immune evasion. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C30H46O3, and its molecular weight is 454.69 g/mol. []
Q5: Which spectroscopic techniques are typically employed to characterize this compound?
A5: Commonly used spectroscopic techniques for this compound characterization include:
- Infrared (IR) spectroscopy: IR spectra can provide information about the functional groups present in the molecule, including the characteristic carbonyl stretch of the carboxylic acid group. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the this compound molecule, respectively. []
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern. [, ]
Q6: How does modifying the structure of this compound affect its biological activity?
A6: Modifications to the this compound structure significantly impact its biological activity:
- C-28 Modifications: Introducing different diazines at the C-28 position can enhance antiproliferative activity and modulate selectivity towards specific cancer cell lines. []
- Triphenylphosphonium (TPP) conjugation: Attaching TPP groups to Betulinic acid (a precursor to this compound) at the C-28 position with varying linker lengths significantly increases cytotoxicity against cancer cells while showing selectivity over normal cells. []
- A-ring modifications: Introduction of C2-benzylidene moieties, modifications at the C28 position, and variations in the type of benzylidene substituent can significantly influence α-glucosidase inhibitory activity. []
- Acetylenic moiety introduction: Amide derivatives of this compound containing an acetylenic moiety exhibit promising cytotoxic effects against breast cancer and melanoma cell lines while demonstrating low toxicity towards normal cells. []
- Nitrogen-containing modifications: Introducing nitrogen-containing groups, such as amides, hydrazides, and piperazine derivatives, at different positions on the lupane core, can influence anti-influenza activity. [, , ]
Q7: What are the challenges associated with this compound's solubility, and how can they be addressed?
A7: this compound exhibits poor solubility in aqueous media, hindering its bioavailability and therapeutic application. [] Strategies to improve solubility include:
- Nanoparticle Formulation: Formulating this compound into nanoparticles using agents like Rubusoside significantly enhances its solubility, permeability, and oral bioavailability, leading to improved antitumor efficacy in vivo. []
Q8: What is the safety profile of this compound?
A8: While this compound exhibits promising biological activities, it is essential to consider its safety profile:
- Toxicity studies: Research suggests that specific this compound derivatives, like EB171 (an amide derivative containing an acetylenic moiety), demonstrate a favorable safety profile with minimal toxicity to normal human fibroblasts and zebrafish embryos and larvae. []
- Structure-dependent toxicity: The toxicity of this compound appears to be structure-dependent, with certain modifications improving its safety profile. []
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